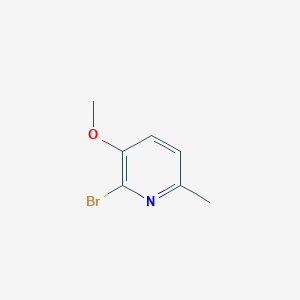

2-Bromo-3-methoxy-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJFCUIDDZMCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450071 | |

| Record name | 2-bromo-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-22-5 | |

| Record name | 2-bromo-3-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-3-methoxy-6-methylpyridine from 3-hydroxy-6-methylpyridine

A Technical Guide to the Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

Abstract: This technical guide provides a comprehensive overview of a two-step synthetic pathway for producing this compound, a valuable pyridine derivative used as a building block in the development of novel pharmaceutical compounds. The synthesis commences with the bromination of 3-hydroxy-6-methylpyridine, followed by the O-methylation of the resulting intermediate. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate laboratory replication and adaptation.

Synthetic Overview

The conversion of 3-hydroxy-6-methylpyridine to this compound is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective bromination of the pyridine ring at the 2-position to yield 2-Bromo-3-hydroxy-6-methylpyridine. The subsequent step is an O-methylation of the hydroxyl group to afford the final product. This pathway is reliable and utilizes common laboratory reagents.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis, providing a clear comparison of the reaction conditions and outcomes.

| Parameter | Step 1: Bromination | Step 2: O-Methylation |

| Starting Material | 3-Hydroxy-6-methylpyridine | 2-Bromo-3-hydroxy-6-methylpyridine |

| Key Reagents | Bromine, Pyridine | Iodomethane, Potassium Carbonate |

| Solvent | Pyridine | Acetone |

| Reaction Temperature | 40 °C | Reflux |

| Reaction Time | 1 hour | Overnight |

| Product Yield | 53.1%[1] | 88.3%[2] |

Detailed Experimental Protocols

The methodologies provided below are based on established laboratory procedures and offer a step-by-step guide for synthesis.

Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine

This procedure outlines the bromination of the starting material, 3-hydroxy-6-methylpyridine (also known as 5-hydroxy-2-methylpyridine).[1]

Materials:

-

5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol)

-

Bromine (14.18 g, 88.7 mmol)

-

Pyridine (175 mL total)

-

Water (200 mL)

Procedure:

-

Dissolve 5-hydroxy-2-methylpyridine (8.80 g) in 125 mL of pyridine in a suitable reaction flask.

-

Separately, prepare a solution of bromine (14.18 g) in 50 mL of pyridine.

-

Slowly add the bromine solution dropwise to the solution of 5-hydroxy-2-methylpyridine.

-

After the addition is complete, raise the temperature of the reaction mixture to 40 °C and maintain for 1 hour.[1]

-

Following the reaction period, remove the pyridine solvent by evaporation under reduced pressure.

-

Suspend the resulting solid residue in 200 mL of water and stir the mixture overnight.

-

Collect the solid product by filtration and dry to obtain 2-Bromo-3-hydroxy-6-methylpyridine as a brown solid (8.05 g, 53.1% yield).[1]

Step 2: Synthesis of this compound

This protocol details the methylation of the intermediate compound to yield the final product.[2]

Materials:

-

2-Bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol)

-

Iodomethane (8.93 g, 62.9 mmol, 3.92 mL)

-

Potassium carbonate (11.60 g, 83.9 mmol)

-

Acetone (100 mL)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Combine 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g), potassium carbonate (11.60 g), and iodomethane (8.93 g) in 100 mL of acetone in a round-bottom flask equipped with a reflux condenser.[2]

-

Heat the stirred mixture to reflux and maintain this condition overnight.[2]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (from 95:5 to 9:1).[2]

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid (7.49 g, 88.3% yield).[2]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product, including the key transformation steps.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-methoxy-6-methylpyridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its key physical and chemical characteristics, outlines relevant experimental protocols, and presents a visual representation of its synthesis workflow.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | White to Off-white or yellow solid | [1][3] |

| Boiling Point | 244.0 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | -0.21 ± 0.10 (Predicted) | [3] |

| Flash Point | 101.3 ± 25.9 °C | [2] |

| Refractive Index | 1.538 | [2] |

| Vapor Pressure | 0.049 mmHg at 25°C | [2] |

| LogP (XLogP3) | 2.2 | [2] |

| Topological Polar Surface Area | 22.1 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the synthesis of this compound and the general principles for determining its key physicochemical properties.

2.1 Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.[1]

Materials:

-

2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol)

-

Potassium carbonate (11.60 g, 83.9 mmol)

-

Iodomethane (8.93 g, 62.9 mmol, 3.92 mL)

-

Acetone (100 mL)

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 2-bromo-3-hydroxy-6-methylpyridine, potassium carbonate, and iodomethane is prepared in acetone.[1]

-

The reaction mixture is stirred and heated under reflux overnight.[1]

-

After the reaction is complete, the mixture is filtered to remove solid residues.[1]

-

The solvent (acetone) is evaporated from the filtrate.[1]

-

The resulting crude product is purified using silica gel column chromatography. The eluent used is a gradient of hexane and ethyl acetate (from 95:5 to 9:1).[1]

-

The final product is obtained as a white solid with a yield of 88.3%.[1]

2.2 General Methodologies for Physicochemical Property Determination

-

Melting Point: The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.

-

Boiling Point: The boiling point is typically measured at a specific pressure. For small quantities, a common method involves heating the liquid in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as outside is recorded as the boiling point.

-

Density: The density of a solid can be determined using gas pycnometry, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.

-

Solubility: To determine solubility, excess solute is added to a known volume of a solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

LogP (Partition Coefficient): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is commonly determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is associated with certain hazards. It is classified as causing skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4] In case of contact, affected areas should be washed thoroughly.[5] Store the compound in a tightly closed container in a dry and well-ventilated place.

References

2-Bromo-3-methoxy-6-methylpyridine CAS number and molecular weight

Technical Data Sheet: 2-Bromo-3-methoxy-6-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Chemical Identification

This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and chemical synthesis.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 24207-22-5[1] |

| Molecular Formula | C7H8BrNO[1][2] |

| Molecular Weight | 202.05 g/mol [1][3][4] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value |

| Appearance | White solid[1] |

| Topological Polar Surface Area | 22.1 Ų[1] |

| Complexity | 110[1] |

| Rotatable Bond Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Heavy Atom Count | 10[1] |

| Covalently-Bonded Unit Count | 1[1] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the chemical name and its primary identifiers.

References

Navigating the Solubility of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide for Researchers

For Immediate Release

Data Presentation: A Framework for Your Research

To facilitate systematic data collection and comparison, the following template table is provided for researchers to record their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Observations |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |||

| e.g., Dichloromethane | e.g., 25 | e.g., UV/Vis | |||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., UV/Vis |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for quantitatively determining the solubility of 2-Bromo-3-methoxy-6-methylpyridine in various organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a thermodynamic equilibrium solubility method and is considered a gold standard for its accuracy.[1][2]

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Vials or flasks with secure caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[1]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a consistent solubility measurement.[3]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear solution) using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish or vial. Transfer a precise volume of the filtered supernatant to the pre-weighed container.

-

Drying and Weighing: Carefully evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary. Dry the residue to a constant weight.[4]

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the supernatant used.

UV/Vis Spectrophotometry Method

This method is a high-throughput alternative to the gravimetric method, suitable if this compound exhibits absorbance in the UV-Visible range and the chosen solvent is transparent in that region.[5][6]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the organic solvent.

-

Perform a series of dilutions of the stock solution to create several standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.

-

Plot a graph of absorbance versus concentration. This calibration curve should be linear according to the Beer-Lambert law.[7]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the previously determined λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric (shake-flask) method for determining solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. improvedpharma.com [improvedpharma.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2-Bromo-3-methoxy-6-methylpyridine, a valuable pyridine derivative in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers utilizing this compound in their work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimental ¹H NMR data is available, the ¹³C NMR and IR data are based on the closely related compound 2-Bromo-3-methoxypyridine and should be considered an approximation. The mass spectrometry data is predicted based on common fragmentation patterns of brominated pyridine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (500 MHz, CDCl₃) | |

| Chemical Shift (δ) [ppm] | Description |

| 7.10 | Doublet, J = 8.0 Hz, 1H |

| 7.04 | Doublet, J = 8.0 Hz, 1H |

| 3.87 | Singlet, 3H |

| 2.46 | Singlet, 3H |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~155.1 | C-O |

| ~150.3 | C-N |

| ~142.4 | C-Br |

| ~128.4 | CH |

| ~122.8 | CH |

| ~56.5 | O-CH₃ |

| ~24.0 | Ar-CH₃ |

| Data is for the related compound 2-Bromo-3-methoxypyridine and serves as an estimate.[1] |

Table 2: Infrared (IR) Spectroscopy Data *

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1580-1450 | C=C and C=N stretching (pyridine ring) |

| ~1275-1200 | C-O-C asymmetric stretch |

| ~1075-1020 | C-O-C symmetric stretch |

| ~700-550 | C-Br stretch |

| *Data is inferred from characteristic vibrational frequencies of related compounds.[1] |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z Ratio | Predicted Fragment | Notes |

| 201/203 | [M]⁺ | Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 186/188 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion |

| 172/174 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 122 | [M - Br]⁺ | Loss of a bromine radical |

Experimental Protocols

Synthesis of this compound [2]

A mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol, 3.92 mL) in acetone (100 mL) is stirred and heated under reflux overnight.[2] Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient (from 95:5 to 9:1) to yield this compound as a white solid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. For ¹³C NMR, a 125 MHz spectrometer is typically used with proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 50-300.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

Commercial Availability and Suppliers of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide

For researchers, scientists, and drug development professionals, 2-Bromo-3-methoxy-6-methylpyridine is a key building block in the synthesis of novel pharmaceutical agents. Its unique structure allows for versatile applications in medicinal chemistry, particularly in the development of treatments for neurological disorders and cancer. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and experimental protocols for its use.

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to different scales of research and development needs. The compound is typically offered in grades suitable for analytical and research purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | Grade | Available Quantities |

| ECHEMI | Industrial Grade | Inquire |

| RPN Organics Private Limited | Analytical Grade | Inquire |

| Visa Chem Private Limited | Chemical Powder | Inquire |

| Chemit Laboratories | - | Inquire |

| Compound Net Biotechnology Inc. | Industrial Grade | Inquire |

Pricing for this compound can vary based on the supplier, purity, and quantity ordered. For instance, some suppliers offer prices around $13.00 for 250mg, while others may price it per kilogram, with one source indicating a price of ₹ 22,000/kg.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

Table 2: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | White solid |

| Boiling Point | 244°C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| XLogP3 | 2.2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 22.1 Ų |

Table 3: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.46 (s, 3H), 3.87 (s, 3H), 7.04 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H)[3] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in common cross-coupling reactions, which are fundamental in medicinal chemistry.

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.

Materials:

-

2-bromo-3-hydroxy-6-methylpyridine

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Acetone

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure: [3]

-

A mixture of 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol, 3.92 mL) is prepared in 100 mL of acetone.

-

The reaction mixture is stirred and heated to reflux overnight.

-

Upon completion, the mixture is filtered to remove solid residues.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (from 95:5 to 9:1).

-

The final product, this compound, is obtained as a white solid with a yield of approximately 88.3%.

Another patented method describes the preparation from 2-nitro-3-methoxypyridine via bromination.[4]

Application in Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds.[5]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure (Representative):

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Signaling Pathways and Drug Discovery Workflow

Derivatives of this compound are instrumental in the development of inhibitors for critical signaling pathways implicated in diseases like cancer. One such pathway is the PI3K/AKT/mTOR cascade.[5]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a derivative.

The utility of this compound in drug discovery can be visualized as a structured workflow.

Caption: Drug discovery workflow utilizing this compound.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-Bromo-3-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 2-Bromo-3-methoxy-6-methylpyridine, a versatile heterocyclic building block in organic synthesis. The document details the reactivity of this compound, outlining key reaction pathways, experimental protocols, and quantitative data to support synthetic applications in pharmaceutical and materials science research.

Core Concepts: Reactivity of the Pyridine Ring

The reactivity of the this compound core is governed by the interplay of electronic effects from its substituents. The pyridine nitrogen is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the C2 and C6 positions.

In this specific molecule, the substituents modulate this inherent reactivity:

-

2-Bromo group: A good leaving group, making the C2 position highly susceptible to nucleophilic substitution. It is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.

-

3-Methoxy group: A strongly activating, ortho-, para-directing group for electrophilic substitution due to its electron-donating mesomeric effect.

-

6-Methyl group: A weakly activating, ortho-, para-directing group for electrophilic substitution via an inductive effect.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound involves the displacement of the bromide at the C2 position by a nucleophile. This is facilitated by the electron-deficient nature of the pyridine ring. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in derivatizing this compound.

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly effective for introducing a variety of aryl and heteroaryl substituents at the 2-position.

Typical Reaction Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridines:

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |

| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) / PCy₃ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 60-75 |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water, typically in a 4:1 to 10:1 ratio).

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes or by using the freeze-pump-thaw method.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridine.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the synthesis of a wide array of 2-amino-3-methoxy-6-methylpyridine derivatives from primary and secondary amines.

Experimental Protocol: Representative Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.2-2.4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv) in a dry Schlenk tube.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is more challenging than nucleophilic substitution due to the electron-deficient nature of the pyridine core.[1] However, the presence of the activating methoxy and methyl groups can facilitate these reactions under specific conditions.

The regioselectivity of EAS is determined by the combined directing effects of the substituents and the pyridine nitrogen.

-

Pyridine Nitrogen: Strongly deactivating and meta-directing (to C3 and C5).[2]

-

3-Methoxy Group: Strongly activating and ortho-, para-directing (to C2 and C4).

-

6-Methyl Group: Weakly activating and ortho-, para-directing (to C5).

-

2-Bromo Group: Deactivating and ortho-, para-directing (to C3).

Considering these effects, the most probable sites for electrophilic attack are C4 and C5 . The C4 position is activated by the strongly electron-donating methoxy group (para-directing). The C5 position is meta to the deactivating nitrogen and ortho to the activating methyl group. The precise outcome will depend on the specific electrophile and reaction conditions.

Caption: Directing effects for electrophilic substitution.

General Considerations for Electrophilic Aromatic Substitution:

Due to the reduced reactivity of the pyridine ring, harsher reaction conditions are often required compared to benzene derivatives.[3] Common electrophilic substitution reactions include:

-

Nitration: Typically requires strong acid conditions (e.g., HNO₃/H₂SO₄).

-

Halogenation: Can be achieved with halogens in the presence of a Lewis acid.

-

Sulfonation: Requires fuming sulfuric acid.

-

Friedel-Crafts Reactions: Generally not successful on pyridine rings as the Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring.[3]

A potential strategy to enhance the reactivity of the pyridine ring towards electrophiles is the formation of the corresponding N-oxide. The N-oxide is more electron-rich and can facilitate electrophilic substitution, after which the N-oxide can be reduced back to the pyridine.[1]

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.

Caption: General experimental workflow.

Conclusion

This compound is a valuable synthetic intermediate with a rich and tunable reactivity profile. Its primary utility lies in nucleophilic substitution reactions at the C2 position, particularly through robust palladium-catalyzed cross-coupling methodologies. While electrophilic substitution is less facile, the activating substituents on the ring provide opportunities for further functionalization under appropriate conditions, with the C4 and C5 positions being the most likely sites of reaction. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in the synthesis of complex molecules for drug discovery and materials science applications.

References

Stability and Storage of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-3-methoxy-6-methylpyridine. The information herein is collated from publicly available safety data sheets and established international guidelines on stability testing of chemical substances. This document is intended to serve as a foundational resource for ensuring the integrity of this compound in a research and development setting.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following table summarizes the key recommendations based on available safety and chemical data.

| Parameter | Recommendation | Rationale & Citations |

| Storage Temperature | Room Temperature | Recommended for maintaining stability.[1] |

| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | To prevent degradation from reactive atmospheric components like oxygen and moisture.[1][2] |

| Container | Tightly closed, suitable, and properly sealed containers. | Prevents exposure to moisture and air, and avoids contamination.[3][4][5][6][7] |

| Environment | Store in a dry, cool, and well-ventilated place. | Minimizes the risk of hydrolytic and thermal degradation.[3][6] |

| Light Exposure | Store in a dark place. | Protects the compound from potential photodegradation.[5] |

| Incompatible Materials | Strong oxidizing and reducing agents. | To avoid vigorous and potentially hazardous reactions.[3][4] |

| Conditions to Avoid | Heat, sparks, open flames, moisture, and excessive light. | These conditions can accelerate the degradation of the compound.[3][4] |

Physicochemical Stability Profile

This compound is generally considered stable under the recommended storage conditions[6][7][8]. However, the presence of functional groups such as a bromo-substituent, a methoxy ether, and a pyridine ring suggests potential susceptibility to specific degradation pathways under stress conditions.

Upon thermal decomposition, the compound may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides[3][4]. Understanding the compound's behavior under stress is critical for developing stable formulations and establishing appropriate analytical methods.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, a robust stability-indicating testing program can be designed based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines[1][3][6][8][9]. The following protocols outline a best-practice approach for a comprehensive stability assessment.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method[10][11][12].

Objective: To generate degradation products by exposing this compound to stress conditions more severe than accelerated stability testing. An industry-accepted target is to achieve 5-20% degradation of the active substance[11].

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating method (e.g., HPLC).

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature for a specified duration, protected from light.

-

Monitor the reaction for degradation.

-

Analyze samples at appropriate time points.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat at a temperature higher than that used for accelerated stability testing (e.g., in 10°C increments above the accelerated temperature, such as 50°C, 60°C, etc.)[9].

-

Analyze the sample at various time points to determine the extent of degradation.

-

-

Photostability Testing:

-

Expose a solid sample of the compound to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[13][14].

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil)[15].

-

Analyze both the exposed and control samples to assess the degradation due to light exposure.

-

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life and to determine the recommended storage conditions[8][9].

-

Selection of Batches: At least three primary batches should be used for stability studies.

-

Storage Conditions (as per ICH Q1A):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, for a minimum of 12 months[3][8].

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH, for 6 months (only required if significant change occurs during accelerated testing)[3][8].

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH, for 6 months[3][8].

-

-

Testing Frequency:

-

Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter[9].

-

Accelerated: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the intact compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique[16][17][18][19].

-

Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is a good starting point[16].

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The method's ability to separate the parent compound from all potential degradation products generated during forced degradation studies must be proven.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of a chemical substance like this compound.

Caption: Logical workflow for a comprehensive stability assessment study.

Hypothesized Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under hydrolytic and oxidative stress conditions. The pyridine ring itself is relatively stable, but the substituents are likely points of degradation.

Caption: Hypothesized degradation pathways for this compound.

References

- 1. Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. The European Medicines Agency (EMA) Guideline on Stability Testing – StabilityStudies.in [stabilitystudies.in]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Quality: stability | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. biomedres.us [biomedres.us]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. q1scientific.com [q1scientific.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. asiapharmaceutics.info [asiapharmaceutics.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes serve as a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-3-methoxy-6-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base.[1] For a substrate such as this compound, this reaction enables the selective introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring, a critical step in the synthesis of numerous biologically active molecules.[1]

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of reactions with this compound. The electronic and steric effects of the methoxy and methyl groups on the pyridine ring may influence the reactivity of the substrate.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst (mol%) | Ligand (mol%) | Typical Yields | Notes |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Moderate to Good | A classic and cost-effective system.[1] |

| Pd(PPh₃)₄ (2-5) | - | Good to Excellent | A common and reliable air-stable catalyst.[1] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1][2] |

| PdCl₂(dppf) (2-3) | - | Good to Excellent | Effective for a broad range of substrates.[1] |

Table 2: Selection of Bases and Solvents

| Base (Equiv.) | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Notes |

| K₂CO₃ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80-110 | 12-24 | A common and cost-effective choice.[1][2] |

| Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Often used with Pd(PPh₃)₄.[1] |

| K₃PO₄ (2-3) | Dioxane/H₂O, THF/H₂O | 100-110 | 4-12 | A strong base that can be very effective for less reactive substrates.[1][2] |

| Cs₂CO₃ (2-3) | Dioxane, DMF | 100 | 8-16 | Often provides higher yields but is more expensive.[1][2] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1–1.5 equivalents)[3]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

-

Base (e.g., K₂CO₃, 2.0–3.0 equivalents)[3]

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[2]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[3] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-methoxy-6-methylpyridine product.[4]

Mandatory Visualization

Caption: Experimental workflow for Suzuki coupling.

Caption: The catalytic cycle of the Suzuki coupling.

Caption: Decision tree for troubleshooting Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 2-Bromo-3-methoxy-6-methylpyridine, a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a prevalent motif in many biologically active compounds, and the targeted functionalization of this intermediate via modern cross-coupling methodologies is a key strategy in the synthesis of novel molecular entities.[1]

The presence of a bromine atom at the 2-position allows for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the introduction of diverse substituents to the pyridine core.

Key Applications in Drug Discovery

The functionalized products derived from this compound are valuable intermediates in the development of novel therapeutics. The ability to introduce aryl, heteroaryl, alkyl, alkynyl, and amino moieties allows for the construction of diverse chemical libraries for screening against various biological targets. This approach is instrumental in lead discovery and optimization programs aimed at developing new drugs.

General Experimental Workflow

A typical workflow for a palladium-catalyzed cross-coupling reaction involves the careful setup of an inert atmosphere, followed by the reaction, workup, and purification steps.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron compounds, leading to the synthesis of 2-aryl- and 2-heteroaryl-3-methoxy-6-methylpyridines.

Catalytic Cycle

Representative Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | Good | Effective for a broad range of substrates. |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | Good | A common and reliable catalyst system. |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | Excellent | Buchwald ligands often improve yields. |

| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 100 | 8-16 | Good | Effective for heteroaryl couplings.[2] |

Note: Yields are representative for similar bromopyridine substrates and should be considered as a starting point for optimization.

Experimental Protocol

-

Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-3-methoxy-6-methylpyridine derivatives through the coupling of this compound with primary or secondary amines.[2]

Catalytic Cycle

Representative Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Good | A classic system for C-N coupling. |

| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 | 4-12 | Excellent | Highly active for a broad range of amines. |

| Pd(OAc)₂ (2) | dppf (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | Good | Effective for less reactive amines. |

Note: Yields are representative for similar bromopyridine substrates and should be considered as a starting point for optimization.

Experimental Protocol

-

Reaction Setup : To a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., BINAP).[1]

-

Reagent Addition : Add anhydrous toluene, followed by the amine (1.2 equiv).[1]

-

Reaction : Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[1]

-

Monitoring and Workup : Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification : Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne, yielding 2-alkynyl-3-methoxy-6-methylpyridine derivatives.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3][4]

Catalytic Cycle

Representative Reaction Conditions

| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N (2) | THF | 60 | 6 | Good |

| Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | Piperidine (2) | DMF | 80 | 4 | Good |

| Pd(PPh₃)₄ (3) | CuI (5) | - | DIPA (2) | Toluene | 70 | 8 | Good |

Note: Yields are representative for similar bromopyridine substrates and should be considered as a starting point for optimization.

Experimental Protocol

-

Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper catalyst (e.g., CuI, 4 mol%).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition : Add the anhydrous solvent (e.g., THF), the base (e.g., Et₃N, 2 equiv), and the terminal alkyne (1.2 equiv).

-

Reaction : Stir the mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

-

Workup : After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purification : Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

Heck Coupling

The Mizoroki-Heck reaction enables the introduction of vinyl groups at the 2-position by coupling with alkenes.[3]

-

Typical Conditions : Pd(OAc)₂ catalyst, a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and a solvent like DMF at 80-140 °C.[3]

Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds. This reaction is known for its tolerance of a wide variety of functional groups.[5]

-

Typical Conditions : Pd(PPh₃)₄ catalyst in a non-polar solvent such as toluene at elevated temperatures.[6] A significant drawback is the toxicity of tin reagents and byproducts.[5]

Negishi Coupling

The Negishi coupling involves the reaction with organozinc reagents and is known for its high reactivity.[7] These reactions must be performed under strict anhydrous and oxygen-free conditions due to the sensitivity of organozinc compounds.[8]

-

Typical Conditions : A palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF. The organozinc reagent is often prepared in situ.[9]

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Many of the solvents used are flammable and/or toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Organotin compounds are highly toxic and should be handled with extreme care.

-

Reactions at elevated temperatures should be conducted behind a blast shield.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

- 4. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

- 9. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]

Application Notes: Synthesis of Novel PDE4 Inhibitors Utilizing 2-Bromo-3-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Its inhibition has been demonstrated as a viable therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The development of potent and selective PDE4 inhibitors is a significant focus of modern drug discovery. This document outlines the application of 2-Bromo-3-methoxy-6-methylpyridine as a key building block in the synthesis of novel pyridine-based PDE4 inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the exploration of new chemical space to identify drug candidates with improved efficacy and safety profiles.

The core synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl diversity at the 2-position of the pyridine ring. This versatile reaction allows for the systematic modification of the inhibitor's structure to optimize its pharmacological properties.

PDE4 Signaling Pathway

PDE4 enzymes regulate intracellular signaling by hydrolyzing cAMP, a key second messenger. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA).[1][2] Activated PKA can then phosphorylate various downstream targets, leading to a modulation of gene transcription and a reduction in the inflammatory response.[1][3] For instance, PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines.[1][3]

Synthetic Application: A Plausible Route to Pyridine-Based PDE4 Inhibitors

A key synthetic transformation utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 2-position of the pyridine ring, a common feature in many PDE4 inhibitors. A plausible synthetic route to a novel PDE4 inhibitor is outlined below, starting with the coupling of this compound with 3,4-dimethoxyphenylboronic acid. The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore in many potent PDE4 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methoxy-6-methylpyridine via Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with 3,4-dimethoxyphenylboronic acid. Optimization of reaction conditions may be necessary for specific applications.

Materials:

-

This compound (1.0 equiv)

-

3,4-Dimethoxyphenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]

-

Base (e.g., K₂CO₃, 2-3 equiv)[4]

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[4]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, 3,4-dimethoxyphenylboronic acid, the base, and the palladium catalyst.[4]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at a desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(3,4-dimethoxyphenyl)-3-methoxy-6-methylpyridine.

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various bromopyridine derivatives, which can serve as a starting point for optimizing the synthesis of PDE4 inhibitors from this compound. Additionally, representative biological data for a pyridine-based PDE4 inhibitor is provided for context.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives

| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 (estimated) |

| 3 | 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (1-2) / PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good[4] |

Table 2: Representative Biological Activity of a Pyridine-Based PDE4 Inhibitor

| Compound ID | Structure | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4B/PDE4D) |

| Pyridine-Analog-1 | 2-(3,4-dimethoxyphenyl)-3-methoxy-6-methylpyridine core with further modifications | 15 ± 0.4 | 105 ± 5.2 | 7 |

Note: The data in Table 2 is representative for a highly potent pyridine-based PDE4 inhibitor and is intended for comparative purposes. Actual values for novel compounds would need to be determined experimentally.[5]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pyridine-based PDE4 inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for introducing structural diversity, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein offer a solid foundation for researchers engaged in the design and development of next-generation PDE4 inhibitors for the treatment of inflammatory diseases.

References

Application of 2-Bromo-3-methoxy-6-methylpyridine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxy-6-methylpyridine is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position, offers medicinal chemists a valuable scaffold for generating potent and selective drug candidates. The pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The methoxy and methyl groups can influence the compound's physicochemical properties, metabolic stability, and steric interactions within the target kinase's binding pocket.

This document provides detailed application notes and experimental protocols for the synthesis of a representative kinase inhibitor targeting the p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. The synthetic strategy highlights the utility of this compound in constructing complex molecular architectures.

Target Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it an attractive target for therapeutic intervention.[3]

References

Application Notes and Protocols: 2-Bromo-3-methoxy-6-methylpyridine as a Precursor for Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 2-Bromo-3-methoxy-6-methylpyridine as a versatile precursor for the synthesis of a diverse range of substituted pyridines. The strategic placement of the bromine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position makes this reagent a valuable building block in medicinal chemistry and materials science. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.

Key Synthetic Transformations

This compound is an excellent substrate for several cornerstone cross-coupling reactions in organic synthesis. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are critical for the construction of complex molecular architectures found in many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing biaryl and heteroaryl compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)[1]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]

-

Base (e.g., K₂CO₃, 2-3 equiv)[1]

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.[1]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.[1]

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[1]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. It is a powerful tool for the synthesis of arylamines from aryl halides.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | 4-24 | Good to Excellent | A common and effective system for a range of amines.[2][3] |

| Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (2) | Dioxane | 100-110 | 12-24 | Good | Milder base, suitable for sensitive substrates. |

| "XantPhos Pd G3" (5) | - | DBU (2) | MeCN/PhMe | 140 | 1 | Moderate to Good | Homogeneous conditions using a soluble organic base.[4] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2–1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, 1.5-3 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)[3]

-

Anhydrous, degassed solvent (e.g., toluene)[2]

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Pre-formation (optional but recommended): In an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[5]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[5]

-

Solvent and Reagent Addition: Add the anhydrous solvent via syringe and stir the mixture for 10-15 minutes at room temperature. Then, add this compound and the amine.[5]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[7]

Data Presentation: Representative Sonogashira Coupling Conditions

| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96 | Effective for 2-amino-3-bromopyridines, adaptable for the target substrate.[8] |

| Pd(PPh₃)₄ (2) | CuI (2) | - | NBu₃ | THF | 100 | 0.5 | Good | General conditions for flow chemistry, adaptable to batch.[4] |